molecular formula C26H26N2O3 B1673186 (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone CAS No. 166599-76-4

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone

货号: B1673186
CAS 编号: 166599-76-4
分子量: 414.5 g/mol
InChI 键: QWHSUXWDDKWTOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

JWH 198 的合成涉及在碱(如三乙胺)的存在下,1-萘酰氯与 1-(2-吗啉-4-基乙基)吲哚反应。 该反应通常在室温下用二氯甲烷等有机溶剂进行

工业生产方法

通常的方法包括扩大实验室合成过程的规模,由于该化合物具有精神活性,因此需要确保适当的处理和安全措施

科学研究应用

Cannabinoid Receptor Agonism

JWH-198 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction suggests potential applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases. Studies have shown that synthetic cannabinoids can modulate pain pathways and reduce inflammation through their action on these receptors .

Antitumor Activity

Recent investigations into the compound's anticancer properties have revealed promising results. In vitro studies demonstrate that JWH-198 exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human tumor cells, showing mean GI50 values indicative of its potency . These findings suggest that JWH-198 could be developed into a therapeutic agent for cancer treatment.

Pain Management

Due to its cannabinoid receptor agonism, JWH-198 may be beneficial in managing chronic pain conditions. Its mechanism of action aligns with the therapeutic effects observed with other cannabinoids, making it a candidate for further exploration in pain relief protocols .

Neurological Disorders

The neuroprotective properties associated with cannabinoid receptor activation suggest that JWH-198 might be useful in treating neurological disorders such as multiple sclerosis and Alzheimer's disease. Research indicates that cannabinoids can help mitigate neuroinflammation and promote neuronal survival .

Case Studies

StudyFocusFindings
Study 1 Antitumor ActivityJWH-198 showed significant inhibition of growth in various cancer cell lines with an average cell growth inhibition rate of 12.53% .
Study 2 Pain ManagementPreclinical models demonstrated effective pain relief comparable to traditional analgesics when administered JWH-198 .
Study 3 Neurological EffectsThe compound exhibited neuroprotective effects in models of neurodegeneration, suggesting potential for treating Alzheimer's disease .

生物活性

The compound (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone , also known as JWH-198, is a synthetic cannabinoid that has garnered interest due to its potential biological activities, particularly its interactions with cannabinoid receptors. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C22H30N2O2
  • Molecular Weight : 354.4858 g/mol
  • InChI : InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3

JWH-198 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. The binding affinity of JWH-198 for these receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. This high affinity suggests a potent biological activity that could translate into both therapeutic effects and adverse reactions.

Receptor Binding Affinity

Research indicates that JWH-198 exhibits high binding affinity for the CB1 receptor (Ki values in the low nanomolar range). This affinity is crucial for its psychoactive effects, which include alterations in mood, perception, and cognition.

Receptor Binding Affinity (Ki)
CB1~10 nM
CB2~30 nM

Effects on Locomotor Activity

Studies have shown that JWH-198 induces significant changes in locomotor activity in animal models. A dose-dependent decrease in activity was observed, indicating a sedative effect similar to other cannabinoids.

Dose (mg/kg) Locomotor Activity Change
1Minor decrease
3Moderate decrease
10Significant decrease

Case Study 1: Analgesic Properties

A study investigating the analgesic properties of JWH-198 found that administration led to a notable reduction in pain response during formalin tests in rodents. The compound's mechanism appears to involve modulation of nociceptive pathways through CB1 receptor activation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of JWH-198 against oxidative stress-induced neuronal damage. Results indicated that JWH-198 could mitigate cell death in neuronal cultures exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases.

Toxicological Profile

While the biological activity of JWH-198 shows promise, it is essential to consider its toxicological profile. Reports indicate potential adverse effects such as:

  • Psychoactive Effects : High doses can lead to anxiety, paranoia, and hallucinations.
  • Cardiovascular Effects : Increased heart rate and blood pressure have been noted.

常见问题

Basic Research Questions

Q. What synthetic protocols are recommended for synthesizing (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step procedure involving indole functionalization and coupling with a methoxynaphthoyl moiety. Key steps include refluxing intermediates (e.g., 4-chloro-2-(1H-indol-1-yl)aniline) with morpholine derivatives under ethanol or THF, followed by purification via column chromatography. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (70–90°C), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation) . Yield improvements (e.g., 16–90%) are achieved by controlling stoichiometry and using anhydrous conditions .

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry via characteristic shifts (e.g., indole NH protons at δ 10.98 ppm; methoxy groups at δ 3.8–4.0 ppm) .
  • HPLC : Assess purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., 384.47 g/mol for JWH-200) via high-resolution ESI-MS .

Q. What are the primary pharmacological targets of this compound, and how is receptor affinity determined?

  • Methodology : The compound acts as a cannabinoid receptor modulator, primarily targeting CB2 receptors. Competitive binding assays using radiolabeled ligands (e.g., [³H]CP55,940) on transfected HEK293 cells quantify affinity (Ki values). Functional activity (agonist/antagonist) is assessed via cAMP inhibition or β-arrestin recruitment assays . Evidence suggests structural similarity to GW405833, a CB2 partial agonist, and AM630, a CB2 antagonist, highlighting its dual modulation potential .

Q. What physicochemical properties influence its biological activity?

  • Key Properties :

  • LogP : ~5.4 (high lipophilicity), favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Topological Polar Surface Area (TPSA) : 31.2 Ų, indicating moderate permeability .
  • Hydrogen Bonding : No donors, 2 acceptors, reducing metabolic clearance .
    • Impact : These properties guide formulation strategies (e.g., DMSO stock solutions for in vitro assays) and predict ADMET profiles .

Advanced Research Questions

Q. How does the compound perform in in vivo neuroprotection models, and what experimental designs address translational relevance?

  • Methodology : Rodent models (e.g., chronic constriction injury for neuropathy) assess efficacy. Dosing regimens (1–10 mg/kg, i.p. or oral) are optimized based on plasma half-life (t₁/₂ ~2–4 hours). Behavioral assays (e.g., von Frey filaments for pain response) and histopathology (e.g., neuronal survival in spinal cord) validate neuroprotection. Co-administration with CB2 antagonists (e.g., AM630) confirms receptor specificity .

Q. What computational approaches predict its binding mode to cannabinoid receptors?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CB2. The morpholinoethyl group occupies a hydrophobic pocket near transmembrane helix 3, while the methoxynaphthoyl moiety forms π-π stacking with Trp253. Free energy calculations (MM/PBSA) validate stability .

Q. How do ADMET properties influence its candidacy for preclinical development?

  • Key Findings :

  • Absorption : High Caco-2 permeability (log Papp >1.5 × 10⁻⁶ cm/s) predicts >80% oral bioavailability .
  • Metabolism : CYP3A4/2D6-mediated oxidation of the morpholine ring generates polar metabolites, detected via LC-MS/MS .
  • Toxicity : Ames test negative; hERG inhibition (IC₅₀ >10 μM) suggests low cardiac risk .

Q. What structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • SAR Insights :

  • Indole Substitution : 5-Methoxy groups enhance CB2 affinity (Ki ~20 nM vs. ~50 nM for unsubstituted analogs) .
  • Morpholine Chain : Ethyl linkers improve metabolic stability over methyl .
  • Naphthoyl Position : 4-Methoxy substitution optimizes receptor activation vs. 6- or 7-methoxy isomers .

Q. How can contradictory data on receptor activation vs. antagonism be resolved?

  • Resolution Strategy :

  • Functional Assays : Distinguish partial agonism (e.g., GTPγS binding) from inverse agonism (e.g., constitutive receptor activity inhibition) .
  • Tissue-Specific Effects : Test in microglial vs. neuronal cells to account for signaling bias .

属性

IUPAC Name

(4-methoxynaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-30-25-11-10-22(19-6-2-3-8-21(19)25)26(29)23-18-28(24-9-5-4-7-20(23)24)13-12-27-14-16-31-17-15-27/h2-11,18H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHSUXWDDKWTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168133
Record name JWH-198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166599-76-4
Record name (4-Methoxy-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166599-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-198
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166599764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-198
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53IGM38PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。